3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one
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Overview
Description
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one is a complex organic compound that features a furan ring, a chromenone core, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one involves a one-pot synthesis using K10 montmorillonite catalysis under solvent-free conditions. The procedure involves the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran. The reaction is carried out at 80°C for 0.5 hours, followed by an additional 0.5 hours at 120°C . This method is advantageous due to its solvent-free nature, recyclability of the catalyst, and ease of work-up.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The furan ring and chromenone core play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: A similar compound with a furan ring and a propanoate group.
3-Aryl-3-(furan-2-yl)propanoic acid derivatives: Compounds with similar structural features and potential antimicrobial activity.
Uniqueness
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one is unique due to its combination of a furan ring, a chromenone core, and a hydroxy group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H14O5 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3/t12-/m1/s1 |
InChI Key |
JFIXKFSJCQNGEK-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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